molecular formula C12H14N2 B1335501 2-Tert-butylquinoxaline CAS No. 18503-48-5

2-Tert-butylquinoxaline

Cat. No. B1335501
CAS RN: 18503-48-5
M. Wt: 186.25 g/mol
InChI Key: MMXSHBZOILNLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylquinoxaline is a chemical compound with the molecular formula C12H14N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Molecular Structure Analysis

The molecular structure of 2-Tert-butylquinoxaline can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Quinoxalines, including 2-Tert-butylquinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxalines has been explored in various synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .

Scientific Research Applications

  • Chemoselective tert-Butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, closely related to 2-tert-butylquinoxaline, has been utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This application is significant in organic chemistry for protecting amine and phenol groups during synthesis processes (Ouchi et al., 2002).

  • Antioxidant Use and Environmental Occurrence : Synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol and related structures, are used to retard oxidative reactions in various products. These SPAs, due to their widespread use, have been detected in different environmental matrices and human samples. The research highlights the need for understanding the environmental and health impacts of these compounds (Liu & Mabury, 2020).

  • Cell Death Induction in Cancer Research : A study on 2-tert-butyl-4-hydroquinone (TBHQ), another phenolic compound similar to 2-tert-butylquinoxaline, found it to be cytotoxic in human monocytic leukemia cells. This suggests potential applications in cancer research, particularly in studying the mechanisms of cell death (Okubo et al., 2003).

  • Cytotoxicity and Protective Effects in Endothelial Cells : The protective effects of thymoquinone against TBHQ-induced cytotoxicity in human umbilical vein endothelial cells have been investigated. Understanding these interactions can provide insights into the potential therapeutic applications of these compounds (Karimi et al., 2019).

  • Cancer Research - Chemoprotective and Carcinogenic Effects : Research on tert-butylhydroquinone (tBHQ) highlights its dual nature, exhibiting both chemoprotective and carcinogenic effects. This paradoxical behavior is crucial in cancer research, especially in understanding how antioxidants can influence cancer pathways (Gharavi et al., 2007).

  • ylococcal agent. This research opens avenues for the use of these compounds in healthcare settings for combating bacterial infections (Ooi et al., 2013).
  • Applications in Cardiovascular Health : A study on tert-butylhydroquinone (tBHQ) found its potential in lowering blood pressure in hypertension-induced mice via the proteasome-PTEN-Akt-eNOS pathway. This indicates possible applications in cardiovascular health and hypertension management (Xu et al., 2016).

  • Catalytic Autoxidation Studies : Research involving the catalytic autoxidation of substituted phenols, including compounds like 2,6-di-tert-butylphenol, provides insights into the chemical processes and potential industrial applications of these antioxidants (Musie et al., 2001).

  • Synthesis and Spectral Analysis : The synthesis of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its complexes with bivalent metals showcases the chemical versatility of these compounds and their potential applications in material science and spectroscopy (Efimova et al., 2008).

  • Drug Metabolism and Signal Transduction Pathways in Liver : A study on tert-butylhydroquinone (tBHQ) revealed changes in gene expression related to drug metabolism and signal transduction pathways in the liver. This research contributes to understanding the biological effects and potential therapeutic applications of tBHQ in liver health and disease management (Shintyapina et al., 2017).

Future Directions

Quinoxalines, including 2-Tert-butylquinoxaline, have been the subject of extensive research due to their wide range of applications . Future research may focus on developing more efficient synthetic strategies, exploring their reactivity, and investigating their potential applications in various fields .

properties

IUPAC Name

2-tert-butylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXSHBZOILNLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406096
Record name 2-tert-butylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylquinoxaline

CAS RN

18503-48-5
Record name 2-tert-butylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Tert-butylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Tert-butylquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Tert-butylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Tert-butylquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Tert-butylquinoxaline

Citations

For This Compound
12
Citations
MG Gal'Pern, EA Luk'Yanets - Chemistry of Heterocyclic Compounds, 1972 - Springer
… in 52% yield by oxidation of 2-tert-butylquinoxaline [1] with potassium permanganate in 70% aqueous pyridine. The 2-tert-butylquinoxaline was obtained by condensation of tert-…
Number of citations: 5 link.springer.com
T Mizutani, K Yoshida, S Kawazoe - Chemical research in …, 1993 - ACS Publications
… ) was analyzed by GCMS for the presence of 2-tert-butylquinoxaline (9) derivatized from 5c. … by GC-MS after derivatization to its quinoxaline derivative, 2-tert-butylquinoxaline (9) (…
Number of citations: 40 pubs.acs.org
D Wang, H Li, X Jiang, C Zhao - IOP Conference Series: Earth …, 2021 - iopscience.iop.org
A two-step synthesis of cobalt complex of tetra-2, 3-(5-tert-butyl-pyrazino) porphyrazine as porphyrazine derivatives carrying six-membered pyrazine rings annulated at the periphery of …
Number of citations: 1 iopscience.iop.org
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
The inexpensive and simple NiBr 2 /1,10-phenanthroline system-catalyzed synthesis of a series of quinoxalines from both 2-nitroanilines and 1,2-diamines is demonstrated. The …
Number of citations: 50 pubs.acs.org
J Everaert - 2023 - biblio.ugent.be
1, 4-Diazadiene ligands, such as 2, 2’-bipyridine, 2, 2’-biquinoline and 2, 6-bis (benzimidazolyl) pyridine, are among the most widely used ligands in the construction of metal complexes…
Number of citations: 2 biblio.ugent.be
T Mizutani, K Yoshida, S Kawazoe - Drug metabolism and disposition, 1994 - Citeseer
Th. metabolism of three nephro- or hepatotoxic thiazoles-2-(thia-zol-4-yI) bonzimldazole(thlabndazole)(la), 4-tert-butyl-2-methyl-thlazol#{149}(Ib), and 2-(p-methoxyphenyl)-4-…
Number of citations: 66 citeseerx.ist.psu.edu
GWH Chesseman, RF Cookson - 2009 - books.google.com
… 2Isopropylquinoxaline is oxidized to a mixture of 38% of the 4-oxide and 4% of the 1,4-dioxide, and 2-tert-butylquinoxaline gives the 4-oxide in …
Number of citations: 135 books.google.com
林英作, 三浦勇二 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
As a supplement to the preceding report, N-oxidation of 2-alkylquinoxalines [ethyl (II), isopropyl (III), tert-butyl (IV)] with monoperphthalic acid was attempted. From its result, …
Number of citations: 3 www.jstage.jst.go.jp
飯島千穂子, 林英作 - YAKUGAKU ZASSHI, 1971 - jstage.jst.go.jp
Application of acetophenone to 2-substituted quinoxaline 4-oxides (I) in the presence of sodium amide in dehyd. benzene, under ice cooling, afforded 2-substituted 2-phenacyl-…
Number of citations: 2 www.jstage.jst.go.jp
林英作, 三浦勇二 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
… WIとしては2-methyl- (Ma) 2-ethyl- (VIb),2-isopropylー(VIc)および 2-tert-butylquinoxaline 4-oxide (VId) について,またWIとしては2-methoxyー (Wa)および2-ethoxyquinoxaline 4-oxide(WIb) …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.